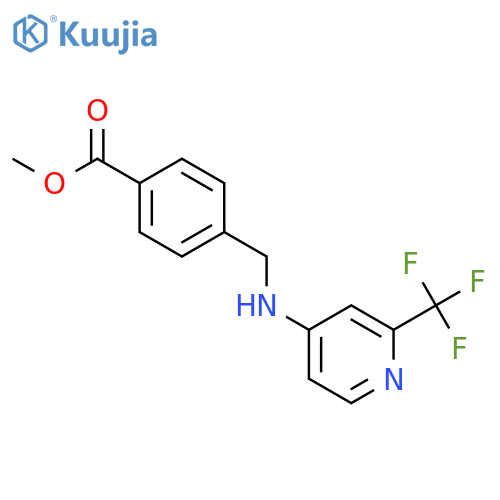Cas no 1210908-22-7 (Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate)

1210908-22-7 structure
商品名:Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
- 1210908-22-7
- Methyl4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate
-
- インチ: InChI=1S/C15H13F3N2O2/c1-22-14(21)11-4-2-10(3-5-11)9-20-12-6-7-19-13(8-12)15(16,17)18/h2-8H,9H2,1H3,(H,19,20)
- InChIKey: REPXPVFSBCKZMB-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 310.09291215Da
- どういたいしつりょう: 310.09291215Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 51.2Ų
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152669-1g |
methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 95% | 1g |
$830 | 2023-02-18 | |
| Chemenu | CM152669-1g |
methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 95% | 1g |
$830 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760575-1g |
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 98% | 1g |
¥6791.00 | 2024-08-09 | |
| Alichem | A029192400-1g |
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate |
1210908-22-7 | 95% | 1g |
$756.84 | 2023-09-04 |
Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate 関連文献
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
1210908-22-7 (Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
